molecular formula C17H20N2O2S B2968043 2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 328540-70-1

2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2968043
CAS No.: 328540-70-1
M. Wt: 316.42
InChI Key: MIPUPSJJIYTWGH-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocyclic ring with one sulfur atom . The molecular weight of a similar compound, 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide, is 196.27 .


Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of chemical reactions. For instance, they can undergo heterocyclization with various substrates . They can also react with phenyl isothiocyanate in DMF containing potassium hydroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds closely related to 2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have shown notable antibacterial and antifungal activities. These compounds, including derivatives of thiophene-3-carboxamide, exhibit significant interactions at the molecular level that contribute to their biological activities. The structural configuration of these compounds, including intramolecular hydrogen bonding, plays a crucial role in their biological efficacy (Vasu et al., 2005).

Cytotoxic Activity

Derivatives of the compound have been synthesized and tested for their cytotoxic activities against certain cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for these compounds in cancer research (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antioxidant Properties

Several studies have synthesized and characterized new derivatives of thiophene carboxamide compounds, revealing their antimicrobial and antioxidant properties. These findings suggest the utility of such compounds in developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (K. Raghavendra et al., 2016).

Enaminone Anticonvulsant Properties

The crystal structure analysis of certain enaminone compounds, which share structural similarities with this compound, has provided insights into their potential as anticonvulsants. These compounds exhibit specific intermolecular hydrogen bonding patterns that could be key to their pharmacological activities (M. Kubicki et al., 2000).

Allosteric Enhancement of Adenosine A1 Receptor

Some derivatives of 2-aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers. These compounds, including those with modifications at the 3-carboxylate and carboxamide positions, have shown to be more potent and efficacious than previous enhancers, indicating their potential in modulating receptor activities (G. Nikolakopoulos et al., 2006).

Future Directions

Thiophene derivatives, including this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-13-9-6-5-8-12(13)19-17(20)15-11-7-3-2-4-10-14(11)22-16(15)18/h5-6,8-9H,2-4,7,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPUPSJJIYTWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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